Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate
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Overview
Description
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C14H21BrO9 It is a derivative of ethanetetracarboxylic acid and is characterized by the presence of bromine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate typically involves the esterification of ethanetetracarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The bromination of the resulting tetraethyl ethanetetracarboxylate is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the esterification and bromination steps.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethoxyethane derivatives with different functional groups.
Reduction: Formation of tetraethyl ethanetetracarboxylate or its alcohol derivatives.
Oxidation: Formation of tetraethyl ethanetetracarboxylic acid or other oxidized products.
Scientific Research Applications
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the ethoxy groups can enhance the compound’s solubility and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar structure but lacks the bromine and ethoxy groups.
Tetrakis(ethoxycarbonyl)ethane: Another derivative of ethanetetracarboxylic acid with different substituents.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
113563-34-1 |
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Molecular Formula |
C16H25BrO9 |
Molecular Weight |
441.27 g/mol |
IUPAC Name |
tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H25BrO9/c1-6-22-11(18)15(17,12(19)23-7-2)16(26-10-5,13(20)24-8-3)14(21)25-9-4/h6-10H2,1-5H3 |
InChI Key |
JJGPDDBCXYCGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(C(C(=O)OCC)(C(=O)OCC)Br)OCC |
Origin of Product |
United States |
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